Perchloric acid

概述

描述

Perchloric acid (HClO₄) is a colorless, odorless mineral acid renowned as one of the strongest Brønsted-Lowry acids, with an aqueous pKa of approximately −15.2 ± 2.0 . It exists predominantly in aqueous solutions, forming a stable azeotrope at 72.5% concentration (boiling point: 203°C, density: 1.664 g/mL at 25°C) . In its concentrated and hot form, HClO₄ exhibits potent oxidizing and dehydrating properties, enabling efficient decomposition of organic matter and inorganic matrices . However, dilute or cold solutions lack significant oxidizing strength, making them suitable for redox studies without interference . Industrially, HClO₄ is synthesized via treatment of sodium perchlorate with hydrochloric acid or through electrochemical oxidation of chlorine .

准备方法

Synthetic Routes and Reaction Conditions: Perchloric acid can be synthesized through several methods:

Electrochemical Method: Another method involves the anodic oxidation of aqueous chlorine at a platinum electrode, which directly produces this compound without the formation of salts.

Industrial Production Methods: In industrial settings, this compound is typically produced by the electrolysis of sodium perchlorate or potassium perchlorate in an anhydrous hydrogen chloride atmosphere. This process results in the formation of this compound and the respective alkali chloride .

化学反应分析

Perchloric acid undergoes various types of chemical reactions, including:

Oxidation: this compound is a strong oxidizing agent, especially at elevated temperatures.

Neutralization: In nonaqueous titrations, this compound reacts with weak bases such as amines to form perchlorate salts.

Decomposition: Certain oxides, such as copper oxide, can catalyze the decomposition of this compound, resulting in the formation of chlorine, oxygen, and water.

科学研究应用

Analytical Chemistry

Chemical Analysis and Sample Preparation

Perchloric acid is a powerful oxidizing agent that is often employed in the dissolution of metal ores and the digestion of organic materials. It plays a crucial role in the preparation of samples for elemental analysis. For instance, it has been used effectively for the total destruction of organic matter prior to mineral analysis, which enhances the accuracy of subsequent measurements .

Titrimetric Assays

In pharmaceutical chemistry, this compound serves as a titrant in non-aqueous titrimetric methods. A notable study demonstrated its application in determining lansoprazole concentrations in pharmaceutical formulations. The method involved neutralizing the basic amino group of lansoprazole with this compound in a dioxane medium, showcasing its utility in drug analysis .

| Application | Description |

|---|---|

| Sample digestion | Used to dissolve metal ores and digest organic materials for elemental analysis |

| Titrimetric assays | Functions as a titrant for determining drug concentrations |

| Oxidation reactions | Acts as an oxidizing agent in various chemical reactions |

Rocket Propellant Production

This compound is primarily produced for the synthesis of ammonium perchlorate, a key component in solid rocket propellants. The growth of the aerospace industry has significantly increased the demand for this compound, which is essential for formulating high-energy fuels used in space exploration and military applications .

Electronics Manufacturing

In electronics, this compound is utilized for etching processes, particularly in the fabrication of liquid crystal displays (LCDs) and other critical electronic components. Its ability to precisely etch materials makes it invaluable in microfabrication techniques .

Environmental Monitoring

This compound is employed in various environmental monitoring applications, particularly in the analysis of pollutants. It can be used as a reaction medium to facilitate the speciation of arsenic compounds through hydride generation-atomic absorption spectrometry, which allows for sensitive detection of trace elements in environmental samples .

Biomedical Applications

In the biomedical field, this compound is involved in chemical metrology for accurate medical diagnostics. It has been part of standard reference materials developed by organizations like the National Institute of Standards and Technology (NIST), which are crucial for ensuring reliable measurements in clinical laboratories .

Case Studies

Case Study 1: Titrimetric Method Development

A research study developed a non-aqueous titrimetric method using this compound to analyze lansoprazole in pharmaceutical capsules. The method demonstrated high accuracy and precision, with recovery tests confirming its reliability across different formulations .

Case Study 2: Environmental Speciation

Another study highlighted the use of this compound as a reaction medium for speciation analysis of arsenic using atomic absorption spectrometry. This method allowed researchers to differentiate between various arsenic species effectively, which is critical for assessing environmental contamination levels .

作用机制

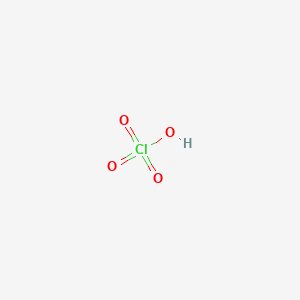

Perchloric acid exerts its effects primarily through its strong acidic and oxidizing properties. It dissociates completely in aqueous solutions, releasing hydrogen ions (H⁺) and perchlorate ions (ClO₄⁻). The perchlorate ion is highly stable due to the delocalization of the negative charge among the oxygen atoms, which contributes to the strong oxidizing nature of this compound .

相似化合物的比较

Acid Strength and Dissociation

Perchloric acid surpasses common mineral acids in acid strength:

HClO₄ is fully ionized in water up to 4M, unlike H₂SO₄, which partially dissociates and requires additional equilibrium modeling in micromixing studies .

Catalytic and Kinetic Performance

In catalytic applications, HClO₄ immobilized on silica gel demonstrated lower efficiency than the SSA catalyst (specific sulfonic acid) for synthesizing 2,4-diacetylphloroglucinol (DAPG), yielding 85% vs. 95% . However, its non-coordinating nature makes it preferable in reactions sensitive to ion interference.

Resistivity in Solution

This compound solutions exhibit higher electrical resistivity than H₂SO₄ at equivalent concentrations, though the difference diminishes at lower temperatures:

| Temperature (°C) | Resistivity Ratio (HClO₄:H₂SO₄) |

|---|---|

| 25 | 1.3:1 |

| −60 | 1.1:1 |

Data from binary solutions highlight anion-solvent interactions influencing ionic mobility .

Protein Folding and Anion Effects

In protein refolding studies, HClO₄’s ClO₄⁻ anion was less effective than SO₄²⁻ but outperformed NO₃⁻. The anion effectiveness order for inducing molten globule states in cytochrome c and apomyoglobin was: SO₄²⁻ > SCN⁻ > ClO₄⁻ > NO₃⁻ > Cl⁻ .

Industrial and Research Relevance

HClO₄’s non-coordinating nature and high acidity drive its use in:

生物活性

Perchloric acid (HClO₄) is a strong inorganic acid known for its highly corrosive nature and its role in various chemical processes. Understanding its biological activity is crucial due to its toxicological implications and potential health hazards. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and relevant case studies.

This compound is a colorless, odorless liquid that is highly soluble in water. It is primarily used in laboratories and industrial applications, including:

- Preparation of perchlorate salts : Used in fertilizers and explosives.

- Rocket propellants : Due to its strong oxidizing properties.

- Metal polishing and etching : In semiconductor manufacturing.

Its chemical structure allows it to dissociate into perchlorate ions (ClO₄⁻), which can interact with biological systems.

Toxicity and Health Hazards

This compound poses significant health risks due to its corrosive nature. It can cause severe damage to tissues upon contact, leading to:

- Skin burns : Direct exposure can result in chemical burns.

- Respiratory issues : Inhalation of vapors can irritate the respiratory tract.

- Endocrine disruption : The perchlorate anion is known to interfere with iodide uptake in the thyroid gland, potentially leading to hypothyroidism and associated symptoms such as goiter and neurological deficits .

Case Studies

- Thyroid Dysfunction : A study indicated that exposure to perchlorate can inhibit iodide transport into thyroid cells, resulting in decreased hormone production. This has been linked to developmental issues in infants and children exposed in utero .

- Environmental Impact : Research has shown that perchlorate contamination in drinking water supplies is a concern due to its persistence and bioaccumulation potential. Regulatory agencies have established maximum contaminant levels to mitigate health risks associated with long-term exposure .

Data Table: Toxicological Effects of this compound

| Exposure Route | Acute Effects | Chronic Effects |

|---|---|---|

| Skin Contact | Severe burns, irritation | Long-term skin damage |

| Inhalation | Respiratory distress, coughing | Potential chronic lung damage |

| Ingestion | Gastrointestinal irritation, nausea | Possible long-term endocrine disruption |

Regulatory Standards

Due to its toxicological profile, this compound is subject to strict regulatory standards. The U.S. Environmental Protection Agency (EPA) has set guidelines for safe levels of perchlorate in drinking water, emphasizing the need for monitoring and remediation efforts in contaminated sites .

常见问题

Q. Basic: How to prepare standardized perchloric acid solutions for enzymatic assays?

Methodological Answer:

To prepare a 100 mM this compound (PCA) solution for enzyme assays, dilute 70% PCA (w/w) in deionized water to achieve the desired molarity. For example, use 8.7 mL of concentrated PCA (9.2 M) diluted to 1 L with glacial acetic acid for titrimetric applications, ensuring pH adjustment via acetic anhydride for stability . Calibrate using refractive index measurements at 20–30°C, referencing pre-established tables correlating refractive index to concentration .

Q. Basic: What safety protocols are critical when handling this compound in wet chemistry experiments?

Methodological Answer:

- PPE: Wear neoprene gloves, rubber aprons, and goggles .

- Ventilation: Use fume hoods with washdown systems to prevent crystalline deposits .

- Decomposition Risks: Avoid heating above 200°C or contact with dehydrating agents (e.g., concentrated H₂SO₄) to prevent explosive anhydrous HClO₄ formation .

- Spill Management: Neutralize spills with sodium bicarbonate and rinse thoroughly .

Q. Advanced: How to mitigate this compound interference in trace metal analysis via atomic absorption spectroscopy (AAS)?

Methodological Answer:

this compound enhances Mg, Ca, Mo, Cr, and V signals while suppressing Fe, Ni, and Co in AAS. To minimize interference:

- Match calibration standards to the perchlorate matrix of samples .

- Use matrix modifiers (e.g., La³⁺) to stabilize analytes.

- Precipitate perchlorate ions with AgNO₃ before analysis .

Q. Advanced: How to optimize PCA concentration for protein precipitation in ATP extraction?

Methodological Answer:

For ATP extraction, use 4 M PCA to precipitate proteins while preserving nucleotide integrity. Centrifuge at 12,000 × g for 10 min at 4°C. Neutralize the supernatant with KOH to pH 6.5–7.0 before HPLC analysis . Validate recovery rates via spiked ATP standards and compare with non-PCA methods (e.g., trichloroacetic acid) .

Q. Advanced: What experimental design considerations apply to factorial analysis involving PCA in chromatographic separations?

Methodological Answer:

In a central composite design (CCD), include PCA as a categorical variable alongside numerical factors (e.g., pH, temperature). For HPLC separations of risperidone or olanzapine impurities:

- Test PCA concentrations (0.1–0.5 M) as a chaotropic agent to reduce retention factors (k) .

- Monitor peak width and resolution using Design-Expert software to model interactions between PCA and organic modifiers (e.g., methanol) .

Q. Advanced: How does PCA enhance sensitivity in the PCA-FOX assay for hydroperoxide quantification?

Methodological Answer:

Replacing H₂SO₄ with 110 mM PCA in the FOX assay lowers the optimal pH to 1.1, reducing interference from biological matrices. PCA increases molar absorptivity (ε) for H₂O₂ (ε = 1.5 × 10⁴ M⁻¹cm⁻¹ vs. 1.2 × 10⁴ in H₂SO₄) and stabilizes the ferric-xylenol orange complex. Validate using lipid hydroperoxide standards and compare with traditional FOX protocols .

Q. Basic: What storage conditions prevent this compound decomposition or crystallization?

Methodological Answer:

Store PCA solutions at room temperature in glass or PTFE containers. Avoid refrigeration, which promotes crystallization. For long-term stability, dilute solutions (<72% w/w) are preferred, as concentrations >85% risk explosive decomposition .

Q. Advanced: How to validate PCA concentration using refractive index or density measurements?

Methodological Answer:

- Refractive Index: Measure at 20°C using a calibrated refractometer. Compare to published data (e.g., 1.3975 for 60% HClO₄) .

- Density: Use a pycnometer; 60% HClO₄ has a density of 1.54 g/cm³. Calibrate against certified reference materials .

Q. Advanced: What are the challenges in using PCA for ion-pairing HPLC of nucleotides?

Methodological Answer:

PCA deproteinization preserves labile nucleotides (e.g., ATP, dTTP) but requires neutralization before HPLC. Use tetrabutylammonium hydroxide (10 mM) as an ion-pairing agent in the mobile phase. Optimize gradient elution (10–100% buffer B) to resolve 38 metabolites in a single run .

Q. Basic: What PPE is mandatory for PCA handling?

Methodological Answer:

- Essential PPE: Neoprene gloves, chemical-resistant goggles, and rubber aprons.

- Additional Precautions: Conduct work in this compound-rated fume hoods with washdown systems. Avoid synthetic fabrics (e.g., polyester) that react with PCA .

属性

IUPAC Name |

perchloric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO4/c2-1(3,4)5/h(H,2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTRZXGMWDSKGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OCl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HClO4, ClHO4 | |

| Record name | PERCHLORIC ACID, WITH MORE THAN 50% BUT NOT MORE THAN 72% ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1292 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PERCHLORIC ACID, WITH NOT MORE THAN 50% ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1294 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PERCHLORIC ACID (72% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1006 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | perchloric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Perchloric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047004 | |

| Record name | Perchloric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Perchloric acid, with more than 50% but not more than 72% acid appears as a clear colorless odorless aqueous solution. Corrosive to metals and tissue. Closed containers may rupture violently under prolonged exposure to heat., Perchloric acid, with not more than 50% acid appears as a clear colorless odorless aqueous solution. Corrosive to metals and tissue. Closed containers may rupture violently under prolonged exposure to heat., Liquid, Colorless, odorless oily liquid; [HSDB] Highly hygroscopic; [Merck Index], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | PERCHLORIC ACID, WITH MORE THAN 50% BUT NOT MORE THAN 72% ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1292 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PERCHLORIC ACID, WITH NOT MORE THAN 50% ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1294 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Perchloric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perchloric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1424 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PERCHLORIC ACID (72% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1006 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

19 °C @ 11 MM HG | |

| Record name | PERCHLORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

MISCIBLE IN COLD WATER, Solubility in water: miscible | |

| Record name | PERCHLORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERCHLORIC ACID (72% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1006 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.6 to 1.7 at 77 °F (USCG, 1999), 1.768 @ 22 °C, VERY HYGROSCOPIC; COMBINES VIGOROUSLY WITH WATER WITH EVOLUTION OF HEAT; AQ ACID IS VERY CAUSTIC; DECOMP WHEN DISTILLED @ ATMOSPHERIC PRESSURE; DENSITY OF AQ SOLN @ 25 °C: 65.0%= 1.597; 70.0%= 1.664; 75.0%= 1.731; DENSITY OF AQ SOLN @ 15 °C: 1%= 1.0050; 10%= 1.0597; 20%= 1.1279; 30%= 1.2067; 40%= 1.2991; 50%= 1.4103; 60%= 1.5389; 70%= 1.6736, Relative density (water = 1): 1.76 (22 °C) | |

| Record name | PERCHLORIC ACID, WITH MORE THAN 50% BUT NOT MORE THAN 72% ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1292 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PERCHLORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERCHLORIC ACID (72% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1006 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.5 | |

| Record name | PERCHLORIC ACID (72% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1006 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

6.8 [mmHg] | |

| Record name | Perchloric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1424 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

COLORLESS, OILY LIQUID | |

CAS No. |

7601-90-3 | |

| Record name | PERCHLORIC ACID, WITH MORE THAN 50% BUT NOT MORE THAN 72% ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1292 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PERCHLORIC ACID, WITH NOT MORE THAN 50% ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1294 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Perchloric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7601-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perchloric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007601903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perchloric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perchloric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERCHLORIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V561V90BG2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PERCHLORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERCHLORIC ACID (72% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1006 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-170 °F (USCG, 1999), -112 °C | |

| Record name | PERCHLORIC ACID, WITH MORE THAN 50% BUT NOT MORE THAN 72% ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1292 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PERCHLORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERCHLORIC ACID (72% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1006 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。